molecular formula C9H6BrN3 B1502737 3-Bromo-6-(pyridin-3-yl)pyridazine CAS No. 1159818-53-7

3-Bromo-6-(pyridin-3-yl)pyridazine

Cat. No.: B1502737
CAS No.: 1159818-53-7
M. Wt: 236.07 g/mol
InChI Key: QKBBEDNMZSDEPW-UHFFFAOYSA-N
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Description

3-Bromo-6-(pyridin-3-yl)pyridazine is a brominated heterocyclic aromatic organic compound It consists of a pyridazine ring substituted with a bromine atom at the 3-position and a pyridine ring at the 6-position

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 3-bromopyridazine with a pyridin-3-yl boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and can be performed in various solvents such as water, ethanol, or toluene.

  • Nucleophilic Substitution Reaction: Another approach involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a pyridin-3-yl group. This reaction often requires the use of strong bases and high temperatures.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 3-hydroxy-6-(pyridin-3-yl)pyridazine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: this compound-1-oxide

  • Reduction: 3-hydroxy-6-(pyridin-3-yl)pyridazine

  • Substitution: Various substituted pyridazines depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Bromo-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-6-(pyridin-3-yl)pyridazine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the compound's derivatives and the biological system in which it is used.

Comparison with Similar Compounds

3-Bromo-6-(pyridin-3-yl)pyridazine is structurally similar to other brominated pyridazines and pyridines. Some similar compounds include:

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

  • 6-bromopyridin-3-yl methanol

  • 2-bromo-5-hydroxymethyl pyridine

Uniqueness: Unlike some of its analogs, this compound features a pyridazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-bromo-6-pyridin-3-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBBEDNMZSDEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671690
Record name 3-Bromo-6-(pyridin-3-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159818-53-7
Record name 3-Bromo-6-(pyridin-3-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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